4-Fluoro-2-(5-pyridin-4-YL-1,3,4-oxadiazol-2-YL)aniline
Description
Properties
IUPAC Name |
4-fluoro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4O/c14-9-1-2-11(15)10(7-9)13-18-17-12(19-13)8-3-5-16-6-4-8/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADGEBIPVNFCPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=NN=C(O2)C3=CC=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651088 | |
| Record name | 4-Fluoro-2-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-46-5 | |
| Record name | 4-Fluoro-2-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest a broad range of interactions with biological targets.
Biochemical Pathways
Similar compounds such as indole derivatives have been found to influence a variety of biochemical pathways due to their broad-spectrum biological activities.
Biochemical Analysis
Biochemical Properties
4-Fluoro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications and its mechanism of action in biological systems.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic state of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This binding can result in conformational changes that affect the function of the target biomolecule. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biological activity. Long-term exposure to the compound has been observed to result in alterations in cellular function, including changes in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or reduction of inflammation. At higher doses, it can cause toxic or adverse effects, including organ damage and disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For example, it can inhibit enzymes involved in the synthesis and degradation of key metabolites, thereby affecting the overall metabolic flux. Additionally, the compound can influence the levels of specific metabolites, leading to changes in cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport and distribution of this compound is crucial for elucidating its biological activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of the compound within the cell can influence its interactions with biomolecules and its overall biological activity.
Biological Activity
4-Fluoro-2-(5-pyridin-4-YL-1,3,4-oxadiazol-2-YL)aniline is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula : C₁₃H₉FN₄O
- CAS Number : 915923-46-5
- Molecular Weight : 244.23 g/mol
This structure features a fluorine atom and a pyridine ring, which are critical for its biological activity.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several mechanisms of action:
- Histone Deacetylase Inhibition : The compound has been identified as an inhibitor of histone deacetylase 6 (HDAC6), which plays a crucial role in regulating gene expression and cellular functions. HDAC inhibitors are known for their potential in cancer therapy due to their ability to induce cell cycle arrest and apoptosis in cancer cells .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of oxadiazole compounds, including this one, exhibit antibacterial properties against various strains, including resistant bacteria. The presence of the pyridine moiety enhances its interaction with bacterial enzymes .
- Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit the growth of specific cancer cell lines. Its efficacy appears to be linked to its ability to induce apoptosis and inhibit tumor growth by modulating signaling pathways associated with cancer progression .
Table 1: Efficacy Summary Against Various Biological Targets
| Target Type | Activity Observed | Reference |
|---|---|---|
| HDAC6 Inhibition | Yes | |
| Antibacterial | Yes | |
| Anticancer (e.g., HCT116) | Yes | |
| Antifungal | Limited |
Case Study 1: HDAC6 Inhibition
In a study assessing the impact of various oxadiazole derivatives on HDAC6 activity, this compound was shown to significantly reduce HDAC6 activity in cultured cancer cells. This reduction led to increased acetylation of histones and subsequent activation of tumor suppressor genes .
Case Study 2: Antimicrobial Efficacy
A series of tests conducted against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited potent antibacterial effects at concentrations as low as 10 µg/mL. Notably, it maintained activity against strains resistant to common antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
Case Study 3: Anticancer Activity
In vitro assays using HCT116 colorectal cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC₅₀ value was determined to be approximately 15 µM, indicating significant cytotoxicity against these cancer cells while sparing normal cell lines .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing oxadiazole structures exhibit notable antimicrobial properties. Studies have shown that derivatives of oxadiazole can inhibit a variety of microorganisms, including bacteria and fungi. For instance:
- In vitro studies have demonstrated that 4-Fluoro-2-(5-pyridin-4-YL-1,3,4-oxadiazol-2-YL)aniline can effectively inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 14 |
| Candida albicans | 15 |
These findings suggest that this compound could be developed into a new class of antimicrobial agents.
Anticancer Potential
The structural characteristics of this compound position it as a candidate for anticancer drug development. Research indicates that oxadiazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action: The compound may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell signaling pathways.
A study focusing on similar compounds demonstrated their ability to inhibit tumor growth in animal models, highlighting their potential as therapeutic agents against various cancers.
Anti-inflammatory Properties
Compounds containing oxadiazole rings have been noted for their anti-inflammatory effects. The presence of the pyridine ring may enhance the bioactivity of this compound:
- In vivo studies have suggested that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Synthesis and Biological Evaluation
A comprehensive study conducted on similar oxadiazole derivatives explored their synthesis and biological evaluation. The results indicated that modifications to the oxadiazole structure significantly affect biological activity:
Key Findings:
- Synthesis Methodology: The synthesis typically involves coupling reactions between an aniline derivative and an appropriate oxadiazole precursor.
- Biological Testing: Compounds were tested against various cancer cell lines and microbial strains to evaluate their efficacy.
Structure–Activity Relationship (SAR) Analysis
The SAR studies indicate that substituents on the oxadiazole ring significantly influence the biological activity of these compounds:
| Substituent Type | Effect on Activity |
|---|---|
| Fluoro Group | Increases lipophilicity |
| Pyridine Ring | Enhances binding affinity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations
The pyridinyl group introduces π-π stacking capability, absent in phenyl-substituted analogs, which may influence solubility and binding affinity .
Thermal Stability: Halogenated analogs (3ag, 3ah) exhibit higher melting points (181–195°C) than non-halogenated derivatives, suggesting enhanced crystallinity due to halogen-mediated packing .
Synthetic Routes :
- The target compound is synthesized via iodine-mediated decarboxylation (yield: ~80%) , whereas analogs like 3ag/3ah are prepared via Schiff base condensation or microwave-assisted cyclization . Electrochemical methods are also employed for oxadiazole-aniline derivatives, offering moderate yields (50–70%) .
The pyridinyl group may enhance interactions with biological targets compared to phenyl substituents.
Preparation Methods
Hydrazide and Aromatic Acid Condensation Method
A widely used method involves the condensation of a suitable hydrazide with an aromatic acid or its derivative bearing the pyridin-4-yl substituent:
- Step 1: Synthesis of the hydrazide intermediate, typically from 4-fluoro-2-aminobenzoic acid derivatives.
- Step 2: Reaction of this hydrazide with 4-pyridinecarboxylic acid or its acid chloride in the presence of phosphoryl chloride (POCl₃) as a dehydrating agent.
- Step 3: Refluxing the mixture (typically 5-6 hours) under controlled temperature to promote cyclization forming the 1,3,4-oxadiazole ring.
This method yields the target oxadiazole with the aniline and pyridinyl substituents intact.
Iodine-Mediated One-Pot Domino Synthesis
An alternative eco-friendly and metal-free approach uses molecular iodine to mediate a one-pot domino reaction:
- Starting materials: Isatin derivatives and aryl or heteroaryl hydrazides.
- Reaction conditions: Iodine as catalyst, often in the presence of an oxidant such as tert-butyl hydroperoxide (TBHP), under mild conditions.
- Process: The reaction proceeds via condensation, hydrolytic ring cleavage, and intramolecular decarboxylation, leading to the formation of 2-(1,3,4-oxadiazol-2-yl)aniline derivatives.
This method is advantageous for its simplicity, mild conditions, and high yields (typically around 80%).
Potassium Phosphate Mediated Cyclization in Acetonitrile
A more recent method involves the reaction of hydrazides with fluoro-substituted pyridine derivatives in the presence of potassium phosphate in acetonitrile at 100 °C under inert atmosphere:
- Procedure: Mixing the hydrazide and fluoro-pyridine carboxylate salt with potassium phosphate in acetonitrile, sealed and heated for about 1 hour.
- Outcome: Efficient cyclization to form the oxadiazole ring with good yields (around 81% reported).
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Hydrazide + Aromatic Acid + POCl₃ | Hydrazide, aromatic acid, POCl₃ | Reflux 5-6 h | ~80 | Established method, good yields | Use of corrosive POCl₃, harsh reflux |
| Iodine-Mediated One-Pot Domino | Isatin, hydrazide, I₂, TBHP | Mild, metal-free, one-pot | ~80 | Eco-friendly, mild conditions | Requires specific substrates |
| K₃PO₄ Mediated Cyclization in CH₃CN | Hydrazide, ClCF₂COONa, K₃PO₄, acetonitrile | 100 °C, 1 h, inert atmosphere | 81 | Short reaction time, sealed tube method | Requires inert atmosphere |
Q & A
Q. Critical Factors :
- Light Sensitivity : Protect intermediates from light to prevent decomposition .
- Catalytic Acid : Use trace HCl or acetic acid to accelerate imine bond formation .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?
Methodological Answer:
- 1H/13C NMR :
- IR Spectroscopy :
- Mass Spectrometry :
Q. Data Contradiction Analysis :
- NMR Shifts vs. DFT Predictions : Discrepancies in aromatic proton shifts may arise from solvent effects (e.g., DMSO vs. gas-phase calculations). Use explicit solvent models (e.g., PCM) for alignment .
Advanced: What strategies resolve contradictions between experimental data (e.g., NMR shifts) and computational predictions?
Methodological Answer:
Solvent Correction : Re-run DFT calculations with solvent parameters (e.g., IEF-PCM for DMSO) to account for dielectric effects .
Dynamic Effects : Include nuclear Overhauser effect (NOE) data to validate spatial proximity of protons, resolving ambiguities in coupling constants .
X-ray Validation : Compare computational bond lengths/angles with crystallographic data (e.g., oxadiazole ring planarity: <5° deviation) .
Case Study :
In , crystallographic data (a = 17.746 Å, β = 99.738°) resolved ambiguities in pyridinyl-oxadiazole dihedral angles predicted by DFT.
Advanced: How does the presence of fluorine and pyridinyl groups affect the compound’s physicochemical properties?
Methodological Answer:
- Fluorine :
- Pyridinyl Group :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
